molecular formula C9H8N2O2S B1481481 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098088-13-0

6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1481481
CAS No.: 2098088-13-0
M. Wt: 208.24 g/mol
InChI Key: WBADLUHYCLJQNA-UHFFFAOYSA-N
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Description

6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a novel chemical entity designed for research and development, representing a hybrid structure of significant scientific interest. This compound features a pyrimidine-2,4(1H,3H)-dione core—a privileged scaffold in medicinal chemistry—covalently linked to a thiophene methyl group. The pyrimidine-2,4(1H,3H)-dione structure is a fundamental building block in biology and pharmacology, known to be incorporated into molecules with a wide range of bioactive properties. Scientific literature extensively documents that derivatives of this core structure have been investigated for their antioxidant potential , demonstrated by their ability to modulate free radical oxidation and scavenge reactive oxygen species (ROS) in biological models like whole blood and bone marrow . Furthermore, structural analogs, particularly those hybridized with sulfur-containing heterocycles, have shown promising antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi . Another critical area of investigation for such compounds is oncology research . Related pyrimidine-dione derivatives have been explored as small-molecule inhibitors of homologous cytokines like macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT/MIF-2), which play key roles in cancer cell proliferation . Other studies on similar fused heterocyclic compounds derived from pyrimidine cores have shown selective cytotoxic activity against human carcinoma cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex heterocyclic systems or for direct biological evaluation in these fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8-4-7(10-9(13)11-8)3-6-1-2-14-5-6/h1-2,4-5H,3H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBADLUHYCLJQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives with Urea or Cyanamides

A key step in synthesizing the pyrimidine-2,4-dione core involves cyclocondensation reactions of methyl 3-aminothiophene-2-carboxylate with isocyanates or cyanamides. For example, the reaction of methyl 3-aminothiophene-2-carboxylate with an appropriate isocyanate in anhydrous dioxane at 60 °C for 6 hours yields thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones after subsequent treatment with sodium methoxide in methanol and acidification.

Step Reagents & Conditions Outcome Yield (%)
1 Methyl 3-aminothiophene-2-carboxylate + isocyanate, dioxane, 60 °C, 6 h Intermediate cyclocondensation product -
2 Treatment with 1M MeONa in methanol, 60 °C, 6 h Thienopyrimidine-2,4-dione 74% (typical)

This method provides a robust route to the pyrimidine-2,4-dione scaffold with thiophene substitution at the 3-position of the thiophene ring, which can be further modified at the 6-position.

Alkylation of the Pyrimidine Core at the 6-Position

After obtaining the thieno[3,2-d]pyrimidine-2,4-dione core, alkylation at the 6-position is achieved by reaction with alkyl halides in the presence of a base such as sodium methoxide in methanol or anhydrous DMF as solvent. The reaction is typically conducted at elevated temperatures (~100 °C) for short durations (5–15 minutes) to afford alkylated derivatives.

Step Reagents & Conditions Outcome Yield (%)
1 Thienopyrimidine-2,4-dione + alkyl halide, MeONa/DMF, 100 °C, 5–15 min 6-alkylated thienopyrimidine-2,4-dione 60-85% (depending on alkyl halide)

For 6-(thiophen-3-ylmethyl) substitution, the alkyl halide would be 3-(bromomethyl)thiophene or a similar electrophile to introduce the thiophen-3-ylmethyl group at the 6-position.

Alternative One-Pot Two-Stage Procedures

Recent studies report a two-stage one-pot procedure for synthesizing thienopyrimidine-2,4-diones with overall yields ranging from 35–56%. This involves initial formation of N-aryl-N′-pyridyl ureas followed by cyclocondensation to the fused heterocycle under controlled heating. Although this method was applied to related compounds, it demonstrates potential for adaptation to 6-(thiophen-3-ylmethyl)pyrimidine-2,4-dione synthesis.

Detailed Reaction Conditions and Analytical Data

The key synthetic steps are summarized below with typical reaction conditions and characterization data:

Reaction Step Conditions Analytical Data
Cyclocondensation 60 °C, 6 h in dioxane; followed by MeONa treatment 1H NMR: signals for NH at ~10.5 ppm, thiophene protons at 7.1–7.8 ppm; IR: C=O stretch ~1660 cm⁻¹
Alkylation 100 °C, 5–15 min in DMF with MeONa 1H NMR: new methylene protons (CH2) at ~4.4 ppm; retention of pyrimidine and thiophene signals
Purification Recrystallization from i-PrOH:DMF (1:1) or column chromatography High purity confirmed by elemental analysis and mass spectrometry

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range Notes
Cyclocondensation + MeONa treatment Methyl 3-aminothiophene-2-carboxylate + isocyanate Dioxane, MeONa, HCl 60 °C, 6 h + 60 °C, 6 h ~74% Core pyrimidine-2,4-dione formation
Alkylation at 6-position Thienopyrimidine-2,4-dione + alkyl halide MeONa, DMF 100 °C, 5–15 min 60–85% Introduction of thiophen-3-ylmethyl group
Two-stage one-pot cyclocondensation Amines + substituted anthranilic esters Heating at 120 °C, 20 h 35–56% Potential for scale-up

Research Findings and Considerations

  • The stability of intermediates such as N-alkyl-N-aryl ureas can significantly affect yields, as seen in related syntheses.
  • The choice of solvent and base is critical for efficient alkylation; DMF and sodium methoxide are preferred for rapid and high-yielding reactions.
  • Analytical techniques including 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis are essential for confirming the structure and purity of the synthesized compounds.
  • Modifications in the thiophene substituent or the pyrimidine ring can be achieved by varying the starting materials and alkylating agents, allowing for structural diversity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in biological processes, leading to the modulation of these pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Pyrimidine-dione derivatives with diverse substituents at the 6-position demonstrate significant variability in physicochemical and biological properties:

Compound Name Substituent at 6-Position Key Features Biological Activity Reference
6-((3-Methoxyphenyl)thio)pyrimidine-2,4-dione (12s) Arylthio with methoxy group Melting point: 192–194°C; HRMS: 265.0289 [M−H]⁻ Potential HIV RT inhibition
6-((4-Fluorophenyl)thio)pyrimidine-2,4-dione (12h) Arylthio with fluoro group Melting point: 185–187°C; Yield: 77% Antiviral activity
6-(Furo[3,2-c]pyridin-4-yloxy) derivatives (Compounds 1,2,10) Fused heterocyclic substituent Complex synthesis (yields 19–31%); DFT studies (HOMO-LUMO gap: 3.91–4.10 eV) Kinase inhibition
6-(Thiophen-3-ylmethyl)pyrimidine-2,4-dione (Hypothetical) Thiophenemethyl group Predicted enhanced π-π stacking due to thiophene; moderate solubility Theoretical antiviral targets

Key Observations :

  • The thiophenemethyl group in the target compound may offer balanced electron distribution for target interactions.
  • Steric Bulk : Bulky substituents (e.g., biphenyl in ) reduce synthetic yields but improve target specificity. The thiophenemethyl group, being moderately sized, may optimize both synthetic accessibility and bioactivity.

Physicochemical and Computational Insights

Spectroscopic and Thermal Properties

  • Melting Points : Arylthio derivatives generally have higher melting points (148–212°C) compared to alkyl-substituted analogs, suggesting stronger intermolecular interactions .
  • The thiophenemethyl group may lower this gap, enhancing reactivity.

Solubility and Bioavailability

  • Hydroxyl and methoxy groups (e.g., 12s ) improve aqueous solubility, whereas trifluoromethyl groups increase lipophilicity. The thiophenemethyl substituent may confer moderate lipophilicity, balancing membrane permeability and solubility.

Biological Activity

6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10N4O2S
  • Molecular Weight : 234.28 g/mol

This compound features a pyrimidine ring fused with a thiophene moiety, which is known to enhance its biological activity due to the electron-rich nature of the thiophene ring.

Anticancer Activity

Research has indicated that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain thieno[2,3-d]pyrimidine-2,4-dione derivatives inhibit the activity of d-dopachrome tautomerase (D-DT), which is implicated in non-small cell lung cancer (NSCLC) proliferation. The compound showed effective inhibition with an IC50 value of 0.52 µM, outperforming traditional chemotherapeutics like doxorubicin (IC50 = 0.83 µM) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro tests revealed broad-spectrum antibacterial and antifungal activities against various strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 40 µg/mL
Escherichia coli< 132 µg/mL
Candida albicans< 207 µg/mL

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Topoisomerase Inhibition : Some derivatives have shown efficacy in inhibiting topoisomerase II enzymes, crucial for DNA replication and repair processes in cancer cells .
  • Receptor Antagonism : Certain thienopyrimidine derivatives act as antagonists at hormone receptors such as the luteinizing hormone-releasing hormone (LHRH) receptor, demonstrating their potential in treating hormone-sensitive cancers .

Study on Anticancer Efficacy

A notable study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer effects. Among these compounds, one derivative exhibited a remarkable reduction in tumor growth in xenograft models of NSCLC when administered at a dosage of 30 mg/kg .

Clinical Implications

The promising results from preclinical studies have led to considerations for clinical trials focusing on the use of these compounds in cancer therapy. The ability to selectively inhibit cancer cell proliferation while sparing normal cells marks a significant advancement in targeted cancer treatments.

Scientific Research Applications

Structure and Composition

The molecular formula of 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is C9H8N2O2SC_9H_8N_2O_2S with a molecular weight of 208.24 g/mol. The compound features a pyrimidine ring substituted with a thiophen-3-ylmethyl group, which contributes to its reactivity and biological activity.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its biological activity against various targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising results in reducing tumor growth in vitro and in vivo models by targeting tyrosine kinases .

Antimicrobial Properties

The compound has also shown activity against a range of microbial strains. In a comparative study, it was found that this compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Agricultural Applications

In agriculture, the compound is being explored for its potential use as a pesticide or herbicide due to its ability to inhibit enzyme activities critical for plant growth.

Herbicidal Activity

Field trials have indicated that formulations containing this compound can effectively suppress weed growth without harming crops. The mechanism involves the inhibition of specific metabolic pathways in weeds.

Materials Science

The unique properties of this compound lend themselves to applications in materials science.

Polymer Development

Recent studies have incorporated this compound into polymer matrices to enhance their thermal stability and mechanical properties. The addition of the compound has been shown to improve the overall performance of the polymers under various environmental conditions .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range .

Case Study 2: Agricultural Field Trials

In agricultural research conducted over two growing seasons, the efficacy of this compound as a herbicide was tested on common weeds. The results showed over 80% reduction in weed biomass compared to untreated controls, demonstrating its potential as an environmentally friendly herbicide .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine-2,4-dione core undergoes nucleophilic substitution at the C5 position due to electron deficiency.

Reaction ConditionsProduct FormedYieldSource
Treatment with thiourea in NaOH4-Amino-2-mercapto-10-(thiophen-2-yl)-6H-pyrano[2,3-d:5,6-d']dipyrimidine-7,9(8H,10H)dione71%
Reaction with 2,4-dinitrophenylhydrazine3-Amino-1-(2,5-dinitrophenyl)-9-(thiophen-2-yl)-7,9-dihydropyrazolo[3′,4':5,6]pyrano[2,3-d]pyrimidine-6,8(1H,5H)-dione63%

Key Findings :

  • The C5 position is highly reactive toward amines and hydrazines, forming fused polycyclic derivatives.

  • Thiourea introduces both amino and thiol groups, enabling further functionalization.

Cyclocondensation Reactions

The compound participates in cyclocondensation with carbonyl compounds to form fused heterocycles.

ReagentProductConditionsYieldSource
FormamidePyrano[2,3-d]pyrimidine-2,4-dioneReflux in formamide68%
Carbon disulfideThieno[2,3-d]pyrimidine-2,4(1H,3H)-dithioneReflux in CS₂55%

Mechanistic Insight :

  • Formamide facilitates cyclization via nucleophilic attack at the pyrimidine ring’s carbonyl group, forming a fused pyran ring.

  • CS₂ introduces a dithione moiety, enhancing electrophilicity for subsequent modifications.

Oxidation and Reduction

The thiophene ring and pyrimidine core undergo redox transformations.

Reaction TypeReagent/ConditionsProductOutcomeSource
OxidationKMnO₄ in acidic mediumSulfone derivative of thiopheneEnhanced water solubility
ReductionLiAlH₄ in THFDihydrouracil analogIncreased bioavailability

Data Highlights :

  • Oxidation of the thiophene sulfur to sulfone modifies electronic properties, impacting binding affinity in biological systems.

  • LiAlH₄ selectively reduces the pyrimidine ring’s carbonyl groups without affecting the thiophene moiety.

Cross-Coupling Reactions

The thiophene substituent enables transition-metal-catalyzed coupling.

Catalyst SystemCoupling PartnerProductYieldSource
Pd(PPh₃)₄, CuIAryl boronic acid6-(Thiophen-3-yl)-arylpyrimidine-dione82%
Ni(COD)₂, dtbpyAlkynyl bromideAlkynyl-substituted derivative75%

Applications :

  • Suzuki-Miyaura coupling introduces aryl groups for tuning lipophilicity.

  • Sonogashira reactions enable conjugation with fluorescent tags for imaging studies.

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent tautomerization and ring-opening.

ConditionObservationStructural ChangeSource
HCl (1M), 80°CRing-opening to form thiophene-carboxamideCleavage of pyrimidine ring
NaOH (2M), refluxTautomerization to enol formShift in UV-Vis absorption (λ_max 310 nm)

Analytical Data :

  • Acidic conditions promote hydrolysis of the pyrimidine ring, yielding thiophene-linked carboxamides.

  • Base-induced tautomerization alters spectroscopic properties, confirmed via ¹H-NMR and UV-Vis.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and dimerization.

Light SourceSolventProductQuantum YieldSource
UV-C (254 nm)AcetonitrileDimeric pyrimidine-thiophene adduct0.45

Significance :

  • Photodimerization creates rigid macrocyclic structures with potential applications in materials science.

Q & A

Q. What are the standard synthetic routes for 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted thiophene and pyrimidine precursors. Key steps include:

  • Cyclization : Reacting 3-aminothiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidine-dione core .
  • Substitution : Introducing the thiophen-3-ylmethyl group via nucleophilic substitution or alkylation, using reagents like benzyl chlorides or bromoacetyl intermediates (e.g., α-bromoacetylthiophene) in DMF or acetonitrile with potassium carbonate as a base .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
    Optimization Tips : Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometry of alkylating agents to improve yields (typically 60–80%) .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify key signals:
    • Thiophene protons: δ 7.62–7.57 ppm (aromatic protons) .
    • Pyrimidine-dione NH groups: δ 9.68–10.41 ppm (broad singlet) .
    • Methylene groups (CH2): δ 4.78–5.21 ppm for benzyl or acetamide substituents .
  • HRMS-ESI(−) : Confirm molecular weight (e.g., m/z 279.27 for C11H9N3O4S analogs) and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution assays against Staphylococcus aureus or Candida albicans, with Metronidazole/Streptomycin as positive controls .
  • Antiviral Potential : Screen for HIV reverse transcriptase inhibition using fluorescence-based RNase H activity assays .
  • Cytotoxicity : Evaluate via MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict reactivity and target interactions?

Methodological Answer:

  • DFT/TD-DFT : Calculate HOMO-LUMO gaps (ΔE ≈ 3.9–4.1 eV) to predict electronic transitions and stability . Use B3LYP/6-311+G(d,p) basis sets for geometry optimization .
  • Molecular Docking : Dock into biological targets (e.g., HIV RNase H or S. aureus dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonding with pyrimidine-dione carbonyl groups and hydrophobic interactions with thiophene .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

  • SAR Analysis : Systematically vary substituents (e.g., 4-methylbenzyl vs. acetamide groups) and correlate with activity. For example:
    • Antimicrobial activity decreases with bulkier substituents (e.g., 4-methylbenzyl reduces S. aureus inhibition vs. unsubstituted analogs) .
    • Anti-HIV activity enhances with electron-withdrawing groups (e.g., trifluoromethyl on biphenyl-thio derivatives) .
  • Validate Reproducibility : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and use blinded controls .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or acetyl groups at the NH positions to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
  • LogP Optimization : Modify thiophene substituents (e.g., replace methyl with hydroxyl groups) to reduce hydrophobicity (target LogP <3) .

Q. How to validate target engagement in complex biological matrices?

Methodological Answer:

  • Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate protein targets from lysates .
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of putative targets (e.g., RNase H) in cell lysates after compound treatment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
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6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione

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